Lithium trihydroxy(4-methylpyridin-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium trihydroxy(4-methylpyridin-2-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 4-methylpyridin-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(4-methylpyridin-2-yl)borate typically involves the reaction of 4-methylpyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Lithium trihydroxy(4-methylpyridin-2-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives .
Scientific Research Applications
Lithium trihydroxy(4-methylpyridin-2-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of lithium trihydroxy(4-methylpyridin-2-yl)borate involves its interaction with specific molecular targets and pathways. The borate group can form stable complexes with various biomolecules, influencing their structure and function. Additionally, the lithium ion can modulate cellular processes by affecting ion channels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Lithium trihydroxy(2-pyridyl)borate
- Lithium trihydroxy(3-methylpyridin-2-yl)borate
- Lithium trihydroxy(4-chloropyridin-2-yl)borate
Uniqueness
Lithium trihydroxy(4-methylpyridin-2-yl)borate is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
lithium;trihydroxy-(4-methylpyridin-2-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-2-3-8-6(4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVHAFKJZRLYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC(=C1)C)(O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.